N-Carbamoyl-3-(furan-2-yl)prop-2-enamide
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Overview
Description
N-Carbamoyl-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions. One common method is to react furan-2-carboxylic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-Carbamoyl-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the prop-2-enamide group.
N-Carbamoyl-3-(thiophen-2-yl)prop-2-enamide: Similar structure but contains a thiophene ring instead of a furan ring.
N-Carbamoyl-3-(pyridin-2-yl)prop-2-enamide: Similar structure but contains a pyridine ring instead of a furan ring.
Uniqueness
N-Carbamoyl-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine rings, making it more reactive in certain chemical reactions. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential as a versatile building block in organic synthesis and drug design .
Properties
CAS No. |
62879-69-0 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-carbamoyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(12)10-7(11)4-3-6-2-1-5-13-6/h1-5H,(H3,9,10,11,12) |
InChI Key |
OQDFNZKTCBYWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
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